molecular formula C9H12O2 B1198796 4-Propylcatechol CAS No. 2525-02-2

4-Propylcatechol

Cat. No. B1198796
CAS RN: 2525-02-2
M. Wt: 152.19 g/mol
InChI Key: SCTPZNJTGOGSQD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to 4-Propylcatechol, such as derivatives of benzamide and isoxazolines, has been the subject of extensive research. One study focuses on the synthon modularity in cocrystals of 4‑Bromobenzamide with n‑Alkanedicarboxylic acids, showcasing the use of Br/OH isostructurality and clean insertion of dicarboxylic acids between 4-bromobenzamide molecules (Tothadi, Srinu, Joseph, Sumy, & Desiraju, G., 2013). Another study reviews the enantioselective syntheses of 3,4-dihydropyran derivatives, highlighting the importance of these derivatives as chiral building blocks (Desimoni, G., Faita, G., & Quadrelli, P., 2018).

Molecular Structure Analysis

The molecular structure of 4-Propylcatechol can be analyzed through studies focused on similar organic compounds, where the role of halogen···halogen interactions and the impact of different substituents on the benzene ring are explored. The interaction patterns and the structural modularity in crystal formation provide insights into the molecular structure of compounds within the same family as 4-Propylcatechol.

Chemical Reactions and Properties

Chemical reactions involving 4-Propylcatechol-like compounds, including various heterocyclic compounds and their transformations, have been extensively studied. For instance, the synthesis and chemical transformations of 4-(2-R-aryl)-1,2,3-thia- and -selenadiazoles demonstrate the powerful synthetic potential of these compounds in generating a wide array of heterocyclic compounds (Petrov, M., & Androsov, D. A., 2013).

Scientific Research Applications

1. Green Chemistry

  • Application : 4-Propylcatechol is used as a product in the demethylation of aromatic methyl ethers with mineral acid (HCl or H2SO4) as a catalyst in high temperature pressurized water .
  • Method : The demethylation reaction could be easily scaled and biorenewable 4-propylguaiacol from wood and clove oil could also be applied as a feedstock . The greenness of the developed method versus state-of-the-art demethylation reactions was assessed by performing a quantitative and qualitative Green Metrics analysis .
  • Results : The reaction provided the corresponding aromatic alcohols (phenols, catechols, pyrogallols) in high yield .

2. Sustainable Energy & Fuels

  • Application : 4-Propylcatechol is used in the hydrodeoxygenation of propylguaiacol and kraft lignin .
  • Method : The effect of the annealing treatment on the catalyst was studied and evaluated for HDO of 4-propylguaiacol (PG) at 300 °C with 50 bar H2 pressure . The annealing of the as-synthesized catalyst under nitrogen flow at 400 °C for 2 h was found to enhance the HDO activity .
  • Results : High selectivity of 50% towards 4-propylcatechol (2O-compound) can be seen after 2 h which decreased abruptly to a final selectivity of 7% .

3. Functional Food Components

  • Application : 4-Propylcatechol is used as an antioxidant and radical scavenger in some traditional fermented and smoked foods .
  • Results : 4-Propylcatechol activates the cell defense against oxidative stress .

4. Biocatalyzed Reactions

  • Application : 4-Propylcatechol is used in biocatalyzed reactions towards functional food components .
  • Method : 4-Propylcatechol with different side chains length, which is a factor important for the biological activities of catechols, were obtained in one pot by (i) oxidation of phenols with tyrosinase from Agaricus bisporus followed by (ii) reduction of ortho-quinones (intermediates) with L-ascorbic acid sodium salt .
  • Results : The conversions decreased with increasing side chain length .

5. Precursor for Various Applications

  • Application : 4-Propylcatechol is known as a precursor for a variety of applications .

6. Biomass-Derived Aromatic Ether Polymers

  • Application : 4-Propylcatechol is used in the selective demethylation of biomass-derived aromatic ether polymers for bio-based lignin chemicals .
  • Method : The selective cleavage of aryl methyl ether moieties of lignin to increase the amount of phenolic hydroxyl groups has recently gained considerable attention . Experiments showed lignin oil rich in 4-propylguaiacol could also be converted into 4-propylcatechol, achieving yields as high as 74% .
  • Results : The solid acid catalyst in an aqueous reaction environment is the best choice in terms of the environmental aspects of the process .

7. Zeolite-Catalyzed Reactions

  • Application : 4-Propylcatechol is used in zeolite-catalyzed reactions .

Safety And Hazards

4-Propylcatechol is classified as a skin irritant (Category 2), eye irritant (Category 2), and specific target organ toxicity – single exposure (Category 3). It is also hazardous to the aquatic environment, long-term (Chronic) - Category Chronic 2 . Precautions include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

properties

IUPAC Name

4-propylbenzene-1,2-diol
Source PubChem
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InChI

InChI=1S/C9H12O2/c1-2-3-7-4-5-8(10)9(11)6-7/h4-6,10-11H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCTPZNJTGOGSQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=C(C=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60179903
Record name 4-Propylcatechol
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Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

4-Propylcatechol

CAS RN

2525-02-2
Record name 4-Propyl-1,2-benzenediol
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Record name 4-Propylcatechol
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Record name 4-Propylcatechol
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Record name 4-Propylbenzen-1,2-diol
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Record name 4-PROPYLCATECHOL
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Synthesis routes and methods I

Procedure details

A mixture of 15.0 g (83 mM) of 4-propylveratrole, 53.0 g (882 mM) of acetic acid and 159.4 g (926 mM) of 47% hydrobromic acid was heated under reflux for 2 hours with stirring. After cooling to the room temperature, the reaction mixture was added with 140 ml of water and extracted three times with each 150 ml of ether. The extracted ether solution was successively washed with 150 ml of water, 150 g of 5% aqueous sodium thiosulfate solution and then twice with each 150 ml of water. The resulting solution was dried with anhydrous sodium sulfate, distilled off ether and vacuum distilled to obtain 10.5 g (69 mM) of 4-propylcatechol as a light yellow liquid having a boiling point of 119° C/3 mmHg.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
53 g
Type
reactant
Reaction Step One
Quantity
159.4 g
Type
reactant
Reaction Step One
Name
Quantity
140 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

To 38 mg (0.23 mmole) of 2-methoxy-4-propylphenol in 0.4 ml of CH2Cl2 at −78° C. and under argon was added 254 μl (0.252 mmole) of a IM BBr3 solution in CH2Cl2. The reaction mixture was stirred at −78° C. for one hour and then warmed to 0° C. The reaction was quenched by addition of 2 ml of water. The mixture was extracted three times with 5 ml of CH2Cl2, dried over anhydrous Na2SO4 and concentrated by rotary evaporation. The crude product was flash chromatographed over silica gel using 25% ethyl acetate in hexane to furnish 30 mg of 2-hydroxy-4-propylphenol, Structure (I-6), in 86% yield.
Quantity
38 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.4 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Propylcatechol
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Citations

For This Compound
121
Citations
X Wu, Y Liao, J Bomon, G Tian, ST Bai… - …, 2022 - Wiley Online Library
… of O-demethylation of 4-n-propylguaiacol over acidic beta zeolites in hot pressurized liquid water, delivering 4-n-propylcatechol, and gas-phase C-dealkylation of 4-propylcatechol …
Z Dobi, BN Reddy, E Renders… - …, 2019 - Wiley Online Library
… from renewable 4-propylcatechol (derived … 4-propylcatechol carbonate is used for the two-step synthesis of carbamates under mild reaction conditions. In the first step, 4-propylcatechol …
J Bomon, M Bal, TK Achar, S Sergeyev, X Wu… - Green …, 2021 - pubs.rsc.org
… After all, 4-propylcatechol (2a) is known as a precursor for a … can also be applied on 4-propylcatechol giving direct access to … Aldolone can be synthesized from 4-propylcatechol (2a) via …
Number of citations: 23 pubs.rsc.org
C Ver Elst, R Vroemans, M Bal… - Angewandte Chemie …, 2023 - Wiley Online Library
… In particular, 3-propyllevulinic acid has been synthesized from 4-propylcatechol, prepared from pine wood. This propylated derivative has been used for the synthesis of a 3-…
Number of citations: 5 onlinelibrary.wiley.com
J Escudero, P Mampuys, C Mensch, CB Bheeter… - Acs …, 2022 - ACS Publications
… When 4-propylcatechol, accessible from pine and clove tree … even be recycled and when 4-propylcatechol (1d) is selected … iminocarbonate 22a, along with 4-propylcatechol (1d) as the …
Number of citations: 4 pubs.acs.org
LE Navas, M Zahn, H Bajwa, JC Grigg, ME Wolf… - Journal of Biological …, 2022 - ASBMB
… that purified AphC had highest apparent specificity for 4-propylcatechol (k cat /K M ∼10 6 … 2, AphC exhibited the highest apparent specificity for 4-propylcatechol (20 mM Hepes, I = 0.1 M…
Number of citations: 3 www.jbc.org
MY Moridani, H Scobie, A Jamshidzadeh… - Drug Metabolism and …, 2001 - ASPET
… acids with the following order of effectiveness: 4-propylcatechol ≫ CGA > CA > DHCA. The … DHCA or 4-propylcatechol, which suggests that DHCA or 4-propylcatechol cytotoxicity was …
Number of citations: 177 dmd.aspetjournals.org
JL Bolton, HM Wu, LQ Hu - Chemical research in toxicology, 1996 - ACS Publications
… 4-Propylcatechol was synthesized by hydrogenation of HC as described ( 6). The deuterated 4-propylcatechol was synthesized according the reaction scheme shown in Figure 2. The …
Number of citations: 29 pubs.acs.org
SL Iverson, LQ Hu, V Vukomanovic… - Chemical research in …, 1995 - ACS Publications
… of changing ^-conjugation at the 4-position on both the rate of isomerization of the initially formed o-quinones to the QMs and the reactivity ofthe quinoids formed from 4-propylcatechol (1…
Number of citations: 79 pubs.acs.org
L Dong, Y Xin, X Liu, Y Guo, CW Pao, JL Chen… - Green …, 2019 - pubs.rsc.org
… To further explore the effect of Au on the product selectivity, the hydrodeoxygenation of 4-propylcatechol was also carried out over Nb 2 O 5 supported by different metals (Fig. S2†). …
Number of citations: 67 pubs.rsc.org

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